molecular formula C12H32Cl4N4 B8065282 Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-

Cat. No.: B8065282
M. Wt: 374.2 g/mol
InChI Key: XNAVTKDPTLRRQL-FIXUWZOASA-N
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Description

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two methyl groups attached to the piperazine ring, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves large-scale reactions using readily available starting materials. The use of continuous flow reactors and parallel solid-phase synthesis are common techniques employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, which lacks the methyl groups.

    1-Methylpiperazine: A derivative with a single methyl group.

    2-Methylpiperazine: Another derivative with a methyl group at a different position.

Uniqueness

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific stereochemistry (2R) also plays a crucial role in its interactions with molecular targets, potentially leading to different pharmacological effects compared to its analogs .

Properties

IUPAC Name

(2R)-1,2-dimethylpiperazine;tetrahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N2.4ClH/c2*1-6-5-7-3-4-8(6)2;;;;/h2*6-7H,3-5H2,1-2H3;4*1H/t2*6-;;;;/m11..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAVTKDPTLRRQL-FIXUWZOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C.C[C@@H]1CNCCN1C.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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